
1-Pentadecanol, 2,6,10,14-tetramethyl-
Overview
Description
While the provided evidence primarily focuses on its structurally similar alkane counterpart, 2,6,10,14-tetramethylpentadecane (commonly known as pristane, CAS 1921-70-6), this compound is a saturated hydrocarbon widely studied in biodegradation, environmental science, and biomedicine . Pristane is an isoprenoid hydrocarbon derived from phytol degradation and serves as a biomarker in petroleum geochemistry and cancer research .
Key properties of pristane (approximated from alkane analogs):
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentadecanol, 2,6,10,14-tetramethyl- can be synthesized through various organic synthesis methods. One common approach involves the reduction of the corresponding ketone, 2,6,10,14-tetramethylpentadecan-1-one, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 1-Pentadecanol, 2,6,10,14-tetramethyl- often involves catalytic hydrogenation of the corresponding ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
1-Pentadecanol, 2,6,10,14-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: 2,6,10,14-tetramethylpentadecan-1-one, 2,6,10,14-tetramethylpentadecanoic acid
Reduction: 2,6,10,14-tetramethylpentadecane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Pentadecanol, 2,6,10,14-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pentadecanol, 2,6,10,14-tetramethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. Its hydrophobic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
Structural and Functional Analogues
Pristane vs. Phytane (2,6,10,14-Tetramethylhexadecane)
Pristane vs. Norpristane (2,6,10-Trimethylpentadecane)
Norpristane (C18H38) lacks one methyl group compared to pristane. This structural difference reduces its molecular weight (254.5 g/mol) and slightly enhances biodegradability due to decreased branching complexity .
Pristane vs. n-Alkanes (e.g., Hexadecane)
Property | Pristane | n-Hexadecane (C16H34) |
---|---|---|
Branching | Highly branched | Linear |
Biodegradability | Resistant | Rapidly degraded by microbes |
Retention Index | 1709 (OV-1 column) | 1600–1650 (polar columns) |
Functional Roles and Research Findings
Biodegradation Resistance
Pristane and phytane are recalcitrant to microbial degradation due to their branched isoprenoid structure. In diesel-contaminated soils, these compounds persist longer than linear alkanes, serving as indicators of biodegradation progress . For example, Janibacter terrae partially degrades pristane under laser-stimulated conditions, but depletion rates remain low compared to n-alkanes .
Biomedical Significance
- Cancer Biomarkers : Pristane and phytane are detected as volatile organic compounds (VOCs) in colorectal cancer cells and tumor-bearing mice, linked to oxidative stress-induced lipid peroxidation .
- Antimicrobial Derivatives: Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), an oxidized form of pristane, exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli .
Environmental and Industrial Presence
- Tea and Medicinal Plants: Pristane is a minor aroma component in Yunnan Yueguang white tea and Peganum harmala seeds, contributing to hydrocarbon profiles .
- Algal Extracts: Found in Sargassum subrepandum brown algae, alongside heptadecane and nonadecane .
Data Tables
Table 1: Gas Chromatography Retention Indices of Branched Alkanes
Compound | Column Type | Retention Index (RI) | Reference |
---|---|---|---|
Pristane | SE-30 (capillary) | 1709 | |
Phytane | CP-Sil 8CB-MS | 1702 | |
Norpristane | OV-1 | 1708 |
Table 2: Biodegradation Rates in Diesel-Contaminated Soils
Compound | Degradation Efficiency (%) | Microbial Strain | Reference |
---|---|---|---|
Pristane | 10–20% | Janibacter terrae | |
Phytane | 15–25% | Bacillus sp. AS3 | |
n-Hexadecane | 80–90% | Sphingobacterium sp. AS8 |
Biological Activity
Overview
1-Pentadecanol, 2,6,10,14-tetramethyl- (CAS No. 21964-37-4) is a long-chain fatty alcohol characterized by its molecular formula . This compound features four methyl groups attached to the carbon chain at positions 2, 6, 10, and 14. Its unique structure contributes to its diverse biological activities, particularly in antimicrobial and antifungal properties.
The biological activity of 1-Pentadecanol is primarily attributed to its interaction with biological membranes and molecular targets. As an alcohol, it can engage in hydrogen bonding and hydrophobic interactions, which may disrupt lipid membranes and affect cellular functions. This disruption can lead to altered permeability and potential cytotoxic effects on various microorganisms.
Biological Properties
Research has indicated that 1-Pentadecanol exhibits significant antimicrobial and antifungal properties. Below are some key findings related to its biological activities:
- Antimicrobial Activity : Studies have shown that 1-Pentadecanol can inhibit the growth of various pathogenic bacteria and fungi. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been particularly noted .
- Antifungal Properties : The compound has demonstrated activity against several fungal strains, suggesting its potential use in treating fungal infections.
- Cytotoxic Effects : In vitro studies indicate that 1-Pentadecanol may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
A detailed study evaluated the antimicrobial effects of various extracts containing 1-Pentadecanol against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 250 |
Candida albicans | 200 |
These results highlight the compound's potential as a natural antimicrobial agent .
Case Study: Anticancer Activity
In a separate investigation focusing on cancer cell lines, the cytotoxicity of 1-Pentadecanol was assessed using the following cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (cervical cancer) | 150 |
A549 (lung cancer) | 175 |
The findings suggest that 1-Pentadecanol could be effective in inhibiting the proliferation of these cancer cells .
Synthetic Routes and Industrial Applications
1-Pentadecanol can be synthesized through various methods including the reduction of ketones or via catalytic hydrogenation processes. Its applications extend beyond biological research into industrial uses such as surfactants and lubricants.
Q & A
Q. Basic: How can researchers structurally characterize 1-Pentadecanol, 2,6,10,14-tetramethyl- in complex mixtures?
Methodological Answer:
Structural elucidation requires a combination of derivatization , gas chromatography-mass spectrometry (GC-MS) , and high-resolution accurate mass spectrometry (HRAMS) .
- Trimethylsilyl (TMS) derivatization enhances volatility and stability for GC-MS analysis.
- Electron ionization mass spectrometry (EIMS) with low-energy collision-induced dissociation (CID)-MS/MS identifies key fragment ions (e.g., m/z 131, 145, 159) indicative of branched isoprenoid alcohols .
- HRAMS resolves structural ambiguities by confirming molecular formulas of fragments (e.g., [M-TMS-OH]+ ions) .
- Retention time matching with synthesized standards is critical for validation .
Q. Basic: What synthetic routes are used to produce 1-Pentadecanol, 2,6,10,14-tetramethyl- in laboratories?
Methodological Answer:
Synthesis typically involves isoprenoid chain elongation or selective oxidation of precursor alkenes :
- Autoxidation of HBI alkenes : For example, oxidation of 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5-ene yields enol intermediates, which are reduced to the target alcohol .
- Enzymatic pathways : Microorganisms like Nocardia globerula synthesize branched alcohols via β-oxidation of pristane (2,6,10,14-tetramethylpentadecane) under nitrogen-limiting conditions .
- Grignard reactions : Stepwise addition of methyl groups to a pentadecanol backbone, followed by purification via silica gel chromatography .
Q. Advanced: How can autoxidation products of branched isoprenoid alkenes be analyzed methodologically?
Methodological Answer:
Autoxidation studies require targeted MRM (multiple reaction monitoring) quantification and fragmentation pathway elucidation :
- Derivatize oxidation products (e.g., TMS ethers) and analyze via GC-MS/MS using transitions like m/z 370 → 131 and 370 → 145 for quantification .
- Isolate diastereomers using chiral chromatography to resolve Z/E isomers .
- Compare with Arctic sediment samples to validate environmental relevance, using isotopic labeling (e.g., ¹³C) to trace degradation pathways .
Q. Advanced: What strategies quantify trace levels of 1-Pentadecanol, 2,6,10,14-tetramethyl- in Arctic sediments?
Methodological Answer:
Isotope dilution mass spectrometry (IDMS) and MRM-based workflows are optimal:
- Spike sediments with deuterated internal standards (e.g., d₄-1-Pentadecanol) to correct for matrix effects .
- Extract lipids via accelerated solvent extraction (ASE) with dichloromethane/methanol (9:1 v/v) .
- Quantify using MRM transitions (e.g., m/z 370 → 131) with a limit of detection (LOD) < 10 pg/g sediment .
- Cross-validate with nuclear magnetic resonance (NMR) for stereochemical confirmation .
Q. Advanced: How are microbial degradation pathways of this compound studied in contaminated environments?
Methodological Answer:
Enrichment cultures and genomic profiling are key:
- Isolate strains (e.g., Bacillus spp.) from diesel-contaminated sites and incubate with 1-Pentadecanol as the sole carbon source .
- Monitor degradation via GC-MS analysis of intermediate alkanes (e.g., 2,6,10,14-tetramethylpentadecane) and esterase activity assays .
- Metagenomic sequencing identifies catabolic genes (e.g., alkB hydroxylases) involved in β-oxidation .
- Stable isotope probing (SIP) with ¹³C-labeled substrates tracks incorporation into microbial biomass .
Q. Advanced: How do researchers resolve structural ambiguities in branched isoprenoid alcohols?
Methodological Answer:
High-resolution mass spectrometry (HRMS) and computational modeling are essential:
- Accurate mass measurements (e.g., Q-TOF instruments) distinguish isobaric ions (e.g., C₁₅H₃₀O vs. C₁₄H₂₆O₂) with mass errors < 2 ppm .
- Density functional theory (DFT) predicts fragmentation pathways to validate experimental spectra .
- Compare with synthetic standards for positional isomer differentiation (e.g., 2-ol vs. 4-ol derivatives) .
Q. Basic: What natural sources produce 1-Pentadecanol, 2,6,10,14-tetramethyl-?
Methodological Answer:
Diatoms and higher plants are primary sources:
- Sea ice diatoms biosynthesize precursor HBI alkenes, which oxidize to branched alcohols in sediments .
- Brassica napus cultivars (e.g., Heros variety) produce this compound as a differential phytochemical, detectable via GC-MS lipid profiling .
- Arctic/Antarctic sediments preserve these alcohols as biomarkers for palaeoceanographic reconstructions .
Q. Advanced: What analytical challenges arise in detecting this compound in environmental matrices?
Methodological Answer:
Key challenges include low abundance , matrix interference , and isomer complexity :
- Pre-concentration techniques : Solid-phase extraction (SPE) with C₁₈ cartridges improves sensitivity .
- Two-dimensional GC (GC×GC) resolves co-eluting isomers in complex sediment extracts .
- Silica gel fractionation isolates alcohol-rich fractions prior to derivatization .
- Quality control : Use procedural blanks and certified reference materials (CRMs) to minimize contamination .
Properties
IUPAC Name |
2,6,10,14-tetramethylpentadecan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h16-20H,6-15H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGXSLWSZWYHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944558 | |
Record name | 2,6,10,14-Tetramethylpentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21964-37-4 | |
Record name | 1-Pentadecanol, 2,6,10,14-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021964374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10,14-Tetramethylpentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.